molecular formula C20H21BrClN3S B4654467 N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

Cat. No. B4654467
M. Wt: 450.8 g/mol
InChI Key: MFSLSDXTIIBLGX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is a chemical compound that has gained significant interest in the scientific community due to its potential for use in various research applications.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also act by disrupting the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide can cause changes in the levels of certain biochemical markers in the body. For example, it has been found to decrease the levels of pro-inflammatory cytokines in the blood. Additionally, this compound has been shown to have effects on the cardiovascular system, with studies suggesting that it can cause vasodilation and decrease blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in lab experiments is its potential for use in cancer research. Its cytotoxic effects on cancer cells make it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One direction is to further investigate its potential for use in cancer treatment, including its efficacy against different types of cancer and its potential use in combination with other drugs. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been studied for its potential use in various research applications such as cancer treatment, anti-inflammatory agents, and antifungal drugs. Studies have shown that this compound has significant cytotoxic effects on cancer cells and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antifungal activity against various fungal strains.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClN3S/c21-17-8-9-19(18(22)15-17)23-20(26)25-13-11-24(12-14-25)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2,(H,23,26)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSLSDXTIIBLGX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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